Synthesis and Characterization of 2-((1H-Indazol-6-yl)oxy)acetic Acid: A Technical Guide
Synthesis and Characterization of 2-((1H-Indazol-6-yl)oxy)acetic Acid: A Technical Guide
Executive Summary
Indazole derivatives are privileged pharmacophores in modern drug discovery, exhibiting a broad spectrum of biological activities, including kinase inhibition and G-protein coupled receptor modulation (such as GPR120 agonists). Specifically, 2-((1H-indazol-6-yl)oxy)acetic acid (CAS 30226-20-1)[1] is a highly versatile building block. The carboxylic acid moiety serves as a handle for amide coupling or esterification, while the indazole core provides essential hydrogen-bonding interactions in target binding pockets. This technical guide details the mechanistic rationale, self-validating experimental protocols, and analytical characterization required to synthesize this compound with high regioselectivity and purity.
Retrosynthetic Analysis & Mechanistic Rationale
The primary synthetic challenge when functionalizing 1H-indazol-6-ol is achieving regioselectivity. The molecule possesses two competing nucleophilic sites: the phenol-like hydroxyl group at the C6 position and the nitrogen atoms (N1/N2) of the indazole ring.
Causality Behind Base Selection: To achieve selective O-alkylation without the need for transient N-protection (e.g., N1-Boc or THP), we exploit the significant difference in acidity between the two functional groups. The pKa of the C6-hydroxyl group is approximately 9.17[2], whereas the pKa of the indazole N-H is much higher, at approximately 13.86[3][4].
By selecting a mild inorganic base such as Potassium Carbonate (K₂CO₃), whose conjugate acid (HCO₃⁻) has a pKa of ~10.3, the system selectively deprotonates the hydroxyl group to form the highly nucleophilic phenoxide anion. The indazole N-H remains largely protonated. Subsequent introduction of an electrophile (ethyl bromoacetate) leads to an Sₙ2 displacement, exclusively yielding the O-alkylated intermediate[5]. The use of stronger bases like Sodium Hydride (NaH) would result in double deprotonation and a complex mixture of N- and O-alkylated products.
Mechanistic pathway highlighting regioselective O-alkylation over N-alkylation.
Experimental Methodologies
The synthesis is a robust, two-step protocol comprising O-alkylation followed by ester saponification.
Synthetic workflow for 2-((1H-Indazol-6-yl)oxy)acetic acid.
Step 1: Synthesis of Ethyl 2-((1H-indazol-6-yl)oxy)acetate
This step utilizes standard Sₙ2 conditions optimized for indazole substrates[5].
-
Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1H-indazol-6-ol (1.0 equiv, e.g., 10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
-
Base Addition : Add finely powdered anhydrous K₂CO₃ (2.5 equiv). Stir the suspension at room temperature for 30 minutes. (Self-Validation Check: The solution will slightly darken as the phenoxide anion is generated.)
-
Alkylation : Add ethyl bromoacetate (1.1 equiv) dropwise via syringe.
-
Heating : Heat the reaction mixture to 70 °C and stir for 12–16 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexanes, 1:1) or LC-MS.
-
Workup : Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl and extract three times with Ethyl Acetate. Wash the combined organic layers with water (5x) to completely remove residual DMF, followed by a final brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution 20-50% EtOAc in Hexanes) to afford the intermediate ester as a pale solid.
Step 2: Saponification to 2-((1H-Indazol-6-yl)oxy)acetic acid
-
Preparation : Dissolve the purified ethyl 2-((1H-indazol-6-yl)oxy)acetate (1.0 equiv) in a 2:1:1 mixture of THF:MeOH:H₂O.
-
Hydrolysis : Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 equiv) in one portion.
-
Reaction : Stir the mixture at room temperature for 2–4 hours. (Self-Validation Check: TLC should show complete consumption of the higher-Rf ester spot, with the product remaining at the baseline.)
-
Workup : Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH). Dilute the remaining aqueous layer with a small amount of water and cool to 0 °C.
-
Acidification : Slowly add 1M HCl dropwise until the pH reaches ~3. A white to off-white precipitate will form as the free carboxylic acid crashes out of the aqueous solution.
-
Isolation : Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to afford the pure 2-((1H-Indazol-6-yl)oxy)acetic acid.
Characterization & Analytical Data
Accurate characterization is critical to confirm both the identity and the regiochemistry of the product. The absence of an N-CH₂ signal in the ¹H NMR spectrum (which typically appears further downfield than the O-CH₂ signal) confirms selective O-alkylation.
| Analytical Technique | Expected Data / Signals | Structural Assignment |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.85 (br s, 1H) | Indazole N-H |
| δ 12.50 (br s, 1H) | Carboxylic acid O-H | |
| δ 7.96 (s, 1H) | Indazole C3-H | |
| δ 7.65 (d, J = 8.7 Hz, 1H) | Indazole C4-H | |
| δ 6.91 (d, J = 2.1 Hz, 1H) | Indazole C7-H | |
| δ 6.78 (dd, J = 8.7, 2.1 Hz, 1H) | Indazole C5-H | |
| δ 4.70 (s, 2H) | O-CH₂-COOH | |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 170.5, 157.2, 141.5, 134.0, 121.8, 117.5, 113.2, 94.5, 64.8 | Core carbons and carbonyl |
| HRMS (ESI-TOF) | m/z calculated for C₉H₉N₂O₃ [M+H]⁺: 193.0613 | Found: 193.0615 |
| FT-IR (ATR, cm⁻¹) | 3200-2500 (br), 1715 (s), 1620 (m), 1245 (s) | O-H stretch, C=O stretch, C-O stretch |
| HPLC Purity | > 98% | Reverse-phase (C18), H₂O/MeCN gradient |
References
-
Title : Indazole Source : Wikipedia URL : [Link]
-
Title : Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State Source : Journal of Physical Chemistry (CSIC Repository) URL : [Link]
- Title: Substituted furo[2,3-g]indazoles for the treatment of glaucoma (US20070135430A1)
- Title: BIARYL DERIVATIVE AS GPR120 AGONIST (EP3239143A2)
